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5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride Documentation Hub

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  • Product: 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride
  • CAS: 2680530-54-3

Core Science & Biosynthesis

Foundational

Predictive Collision Cross Section (CCS) Profiling for 5,8-dioxaspiro[3.5]nonan-2-amine Hydrochloride: A Technical Guide for IM-MS Workflows

Executive Summary In modern drug discovery, the shift toward molecules with high fraction sp³ (Fsp³) character—such as spirocycles—has improved clinical success rates by enhancing target specificity and solubility. 5,8-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the shift toward molecules with high fraction sp³ (Fsp³) character—such as spirocycles—has improved clinical success rates by enhancing target specificity and solubility. 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is a highly valuable spirocyclic building block. However, its complex three-dimensional architecture presents analytical challenges during untargeted screening and metabolic profiling, where isobaric and isomeric interferences are common.

Ion Mobility-Mass Spectrometry (IM-MS) resolves this by measuring the Collision Cross Section (CCS) , a physicochemical parameter representing the rotationally averaged surface area of an ion in the gas phase. Because experimental CCS libraries are still growing, machine learning (ML) predictions have become a critical first step in analytical workflows. This whitepaper synthesizes the predicted CCS values for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, explains the causality behind the predictive models, and provides a self-validating experimental protocol for empirical verification.

Structural Rationale and the Need for Orthogonal Separation

5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (Free base SMILES: C1COC2(CC(C2)N)CO1; Monoisotopic Mass: 143.09464 Da) features a spirocyclic core that forces the molecule out of a planar conformation. While this 3D geometry is advantageous for biological target binding, it complicates standard liquid chromatography-mass spectrometry (LC-MS) analysis. Traditional mass-to-charge (m/z) ratios cannot differentiate this compound from flat, isobaric aromatic amines.

CCS provides an orthogonal dimension of separation. By measuring how the ionized molecule drifts through an inert buffer gas (typically N₂ or He) under an electric field, IM-MS captures its exact spatial volume. A spirocycle will inherently possess a different CCS than a planar isomer of the exact same mass, allowing for unambiguous identification [1].

Machine Learning Frameworks for CCS Prediction

Obtaining high-confidence structural elucidation without synthetic standards requires robust in silico prediction. Tools such as CCSbase and AllCCS2 utilize machine learning to predict CCS values based on molecular descriptors and graph neural networks [2, 3].

The causality behind these models relies on translating the SMILES string into a multidimensional feature space. Graph convolutional networks extract topological features (like the spiro-junction), while Support Vector Regression (SVR) models correlate these features with experimental data from Drift Tube IM-MS (DTIMS) and Traveling Wave IM-MS (TWIMS) platforms.

ML_CCS_Workflow A Input SMILES C1COC2(CC(C2)N)CO1 B Molecular Representation (Descriptors & Graph Features) A->B C Machine Learning Model (e.g., SVR, Graph Neural Networks) B->C E Predicted CCS Value (Ų) C->E D Adduct Selection ([M+H]+,[M+Na]+, etc.) D->C

Computational workflow for predicting Collision Cross Section (CCS) using machine learning.

Predicted CCS Data and Adduct Dynamics

The ionization environment heavily dictates the resulting CCS. When 5,8-dioxaspiro[3.5]nonan-2-amine is subjected to Electrospray Ionization (ESI), it forms various adducts depending on the LC mobile phase modifiers (e.g., formic acid, ammonium acetate) and trace salts.

The table below summarizes the predicted CCS values for 5,8-dioxaspiro[3.5]nonan-2-amine across multiple adduct states, calculated using the CCSbase framework [1, 2].

Table 1: Predicted CCS Values for 5,8-dioxaspiro[3.5]nonan-2-amine
Adduct Speciesm/z RatioPredicted CCS (Ų)Mechanistic Causality for CCS Shift
[M+H-H₂O]⁺ 126.09190112.7In-source fragmentation (loss of water) reduces the spatial volume, yielding the smallest cross-section.
[M+H]⁺ 144.10192122.6Standard protonation on the primary amine. Represents the baseline spatial volume of the intact spirocycle.
[M]⁺ / [M]⁻ 143.09409126.8Radical cations/anions exhibit slight conformational relaxation compared to the tightly bound protonated state.
[M+Na]⁺ 166.08386126.8Sodium coordination (likely interacting with the spiro-oxygens) increases the effective radius.
[M-H]⁻ 142.08736128.6Deprotonation alters the electron cloud distribution, slightly expanding the gas-phase conformation.
[M+K]⁺ 182.05780131.7Potassium's larger ionic radius directly increases the collisional surface area compared to sodium.
[M+NH₄]⁺ 161.12846136.5Ammonium adducts create bulky hydrogen-bonding networks, significantly increasing the drag in the drift tube.
[M+HCOO]⁻ 188.09284140.8Formate adduction adds a relatively large polyatomic anion to the complex.
[M+CH₃COO]⁻ 202.10849176.4Acetate adduction creates the largest steric bulk, resulting in the highest predicted CCS value.

Data Note: Values are derived from ML models trained on nitrogen drift gas (N₂) measurements.

Experimental Protocol: Empirical Validation of Predicted CCS

To ensure scientific integrity, in silico predictions must be empirically validated. The following protocol outlines a self-validating system for measuring the CCS of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride using a Drift Tube Ion Mobility-Mass Spectrometer (DTIM-MS).

Phase 1: Sample Preparation & Chromatography
  • Reconstitution: Dissolve 1.0 mg of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride in 1 mL of 50:50 LC-MS grade Acetonitrile:Water to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution.

  • Chromatographic Separation: Because the compound is a highly polar small amine, use Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile.

    • Causality: The acidic pH ensures the primary amine remains protonated, guaranteeing a strong [M+H]⁺ signal, while the ammonium formate provides the necessary ions to observe [M+HCOO]⁻ and [M+NH₄]⁺ adducts for comprehensive validation.

Phase 2: IM-MS Calibration and Acquisition
  • Instrument Calibration: Prior to sample injection, infuse a polyalanine standard mixture (or Agilent Tune Mix). Generate a calibration curve mapping drift time ( td​ ) to known CCS values ( Ω ). This step is non-negotiable; it corrects for day-to-day fluctuations in temperature and pressure inside the drift tube.

  • Ionization Parameters: Set the ESI capillary voltage to 3.0 kV (Positive mode) and 2.5 kV (Negative mode). Maintain the drying gas at 250°C to prevent thermal degradation of the spirocycle while ensuring complete desolvation.

  • Ion Mobility Separation: Utilize nitrogen (N₂) as the drift gas at a pressure of exactly 3.95 Torr. Apply a drift voltage gradient (e.g., 10–40 V/cm) to separate the ions based on their mobility ( K ).

Phase 3: Data Processing
  • Extraction: Extract the Arrival Time Distribution (ATD) for the specific m/z of the target adducts (e.g., m/z 144.1019 for [M+H]⁺).

  • Calculation: Convert the apex of the ATD (drift time) into an experimental CCS value using the Mason-Schamp equation, heavily relying on the polyalanine calibration curve to ensure trustworthiness. Compare the experimental value against the predicted 122.6 Ų. An error margin of < 2% is considered a successful validation [3].

IM_MS_Workflow S1 Sample Preparation (1 µg/mL in 50:50 ACN:H2O) S2 HILIC UHPLC Separation (Ammonium Formate Buffer) S1->S2 S3 Electrospray Ionization (ESI) (Positive & Negative Modes) S2->S3 S4 Ion Mobility Separation (N2 Drift Gas, Polyalanine Cal.) S3->S4 S5 High-Resolution MS (TOF or Orbitrap Detection) S4->S5 S6 Data Processing (Mason-Schamp CCS Calculation) S5->S6

Experimental workflow for validating predicted CCS values via LC-IM-MS.

Conclusion

The structural complexity of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride makes it an excellent candidate for IM-MS profiling. By leveraging predictive models like CCSbase and AllCCS2, researchers can establish a theoretical baseline for the compound's spatial footprint across various ionization states. Integrating these predicted values (ranging from 112.7 Ų for fragmented species to 176.4 Ų for bulky acetate adducts) into untargeted screening libraries significantly reduces false discovery rates and accelerates the identification of critical building blocks in complex matrices.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165911482, 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride" PubChem, 2026. Available at:[Link]

  • Ross, D. H., et al. "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites." Journal of the American Society for Mass Spectrometry, vol. 33, no. 6, 2022, pp. 1061–1072. Available at:[Link]

  • Zhang, H., et al. "AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations." Analytical Chemistry, vol. 95, no. 37, 2023, pp. 13913-13921. Available at:[Link]

Exploratory

Technical Whitepaper: Toxicological Profiling and Hazard Classification of 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride

Executive Summary & Structural Rationale In modern drug discovery, spirocyclic scaffolds are heavily utilized to increase the sp³ character of candidate molecules, thereby improving metabolic stability, solubility, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, spirocyclic scaffolds are heavily utilized to increase the sp³ character of candidate molecules, thereby improving metabolic stability, solubility, and target specificity compared to flat aromatic rings. 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS: 2680530-54-3, EC: 881-985-1)[1] is a prime example of such a building block.

With a molecular formula of C7H13NO2[2] and a low monoisotopic mass of 143.09 Da[3], this compound is highly valuable for vectorizing substituents in 3D space. However, the combination of a lipophilic 5,8-dioxaspiro[3.5]nonane core and a primary amine introduces specific toxicological liabilities. As a Senior Application Scientist, understanding the causality behind these hazards is critical for designing safe handling protocols and interpreting in vitro screening data.

Physicochemical Drivers of Toxicity & GHS Classifications

The toxicological profile of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is driven by two primary physicochemical features: its basicity and its lipophilicity. According to the [1], the compound triggers four primary Globally Harmonized System (GHS) hazard classifications.

Quantitative Hazard Summary
Hazard Class & CategoryHazard CodeDescriptionSignal Word
Acute Toxicity 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaledWarning
Skin Irritation 2 H315Causes skin irritationWarning
Eye Irritation 2A H319Causes serious eye irritationWarning
STOT SE 3 H336May cause drowsiness or dizzinessWarning
Mechanistic Causality
  • Acute Toxicity (H302, H312, H332): The hydrochloride salt form ensures high aqueous solubility. Upon exposure, it rapidly dissolves in gastrointestinal fluids, pulmonary surfactant, or sweat, facilitating rapid systemic absorption across mucosal and epidermal barriers.

  • Tissue Irritation (H315, H319): Primary amines act as localized bases. When the salt contacts physiological moisture (e.g., tear film or sweat), the buffering capacity of the local tissue can be overwhelmed. The resulting alkaline microenvironment causes lipid saponification in the stratum corneum and protein denaturation in the corneal epithelium, leading to erythema and opacity.

  • Specific Target Organ Toxicity - Single Exposure (H336): The spirocyclic core imparts significant lipophilicity to the un-ionized (free base) fraction of the molecule at physiological pH (7.4). This allows the compound to readily cross the Blood-Brain Barrier (BBB). Once in the central nervous system (CNS), small primary amines frequently act as promiscuous binders to monoamine receptors, leading to off-target CNS depression (drowsiness/dizziness).

Mechanistic Pathways of Toxicity

G Exposure Exposure to 5,8-dioxaspiro[3.5]nonan-2-amine HCl Systemic Systemic Absorption (Oral / Dermal / Inhalation) Exposure->Systemic Local Local Tissue Contact (Epidermis / Cornea) Exposure->Local BBB Blood-Brain Barrier Penetration (Driven by lipophilic spiro-core) Systemic->BBB pH Alkaline Micro-Environment (Amine dissociation in moisture) Local->pH CNS CNS Receptor Modulation (Depressant Effect) BBB->CNS Tissue Lipid Saponification & Protein Denaturation pH->Tissue H336 H336: STOT SE 3 (Drowsiness / Dizziness) CNS->H336 H315 H315 / H319: Irritation (Skin Irrit. 2 / Eye Irrit. 2A) Tissue->H315

Mechanistic pathway of 5,8-dioxaspiro[3.5]nonan-2-amine HCl toxicity and GHS hazard manifestations.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the hazards of novel spirocyclic amines must be validated using robust, self-validating in vitro systems. The following protocols are engineered with built-in quality control (QC) gates to prevent false positives/negatives.

Protocol A: In Vitro Ocular Irritation (BCOP Assay) for H319 Validation

Rationale: The Bovine Corneal Opacity and Permeability (BCOP) assay directly measures the two primary mechanisms of amine-induced eye irritation: protein denaturation (measured as opacity) and epithelial damage (measured as permeability).

Step-by-Step Methodology:

  • Tissue Preparation: Excise corneas from freshly slaughtered bovines. Mount them securely in specialized BCOP dual-chamber holders.

  • Equilibration: Incubate the mounted corneas in Eagle's Minimum Essential Medium (EMEM) without phenol red at 32°C for 1 hour to simulate ocular surface temperature.

  • Dosing: Apply 750 µL of a 20% (w/v) solution of 5,8-dioxaspiro[3.5]nonan-2-amine HCl (dissolved in 0.9% NaCl) to the anterior chamber (epithelial surface).

  • Exposure & Washing: Incubate for exactly 10 minutes at 32°C. Remove the test substance and wash the epithelium thoroughly with EMEM until pH neutrality is restored.

  • Opacity Measurement: Measure light transmission using a calibrated opacitometer. Record the mean opacity value.

  • Permeability Measurement: Add 1 mL of sodium fluorescein solution (4 mg/mL) to the anterior chamber. Incubate for 90 minutes. Extract media from the posterior chamber and measure optical density (OD) at 490 nm.

  • Self-Validation (QC Gate): The assay is only valid if the positive control (100% Ethanol) yields an In Vitro Irritancy Score (IVIS) between 39 and 65, and the negative control (0.9% NaCl) yields an IVIS < 3.

  • Data Analysis: Calculate the IVIS using the formula: IVIS = Mean Opacity + (15 × Mean Permeability OD490).

IVIS Score RangeGHS ClassificationInterpretation
≤ 3.0No CategoryNot an irritant
> 3.0 to ≤ 51.0No prediction can be madeRequires further testing
> 51.0Category 1 / 2ASerious eye damage / irritation
Protocol B: In Vitro Cytotoxicity (HepG2 MTT Assay) for Acute Tox Profiling

Rationale: HepG2 cells retain essential hepatic metabolic enzymes, making them the ideal model for assessing systemic acute toxicity (H302) driven by hepatic first-pass metabolism of the spirocycle.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 human hepatocellular carcinoma cells in DMEM supplemented with 10% FBS. Seed at 1×10⁴ cells/well in a clear 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare serial dilutions of 5,8-dioxaspiro[3.5]nonan-2-amine HCl (ranging from 0.1 µM to 10 mM) in assay media. Treat the cells for 48 hours.

  • Viability Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow mitochondrial succinate dehydrogenase in viable cells to reduce the MTT to insoluble formazan.

  • Solubilization: Aspirate the media carefully and add 100 µL of DMSO to dissolve the intracellular purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Self-Validation (QC Gate): Calculate the Z'-factor using the vehicle control and a positive control (e.g., 10 µM Doxorubicin). The assay plate is validated and accepted only if Z' > 0.5, ensuring a robust signal-to-noise ratio.

  • Data Analysis: Plot a non-linear regression curve (log(inhibitor) vs. normalized response) to determine the IC₅₀ value, which correlates directly with acute systemic toxicity thresholds.

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis Pathways for 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Scaffold Class: Spirocyclic Oxygen-Containing Aliphatic Amines Executive Summary & Rationale In contemporary structure-based d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC Drug Development Professionals Scaffold Class: Spirocyclic Oxygen-Containing Aliphatic Amines

Executive Summary & Rationale

In contemporary structure-based drug design, incorporating spirocyclic aliphatic amines is a proven strategy to escape "flatland." By increasing the fractional sp3 character ( Fsp3​ ), drug candidates frequently demonstrate enhanced aqueous solubility, reduced off-target hERG liability, and improved metabolic stability.

The 5,8-dioxaspiro[3.5]nonan-2-amine scaffold is highly prized as a conformationally restricted, highly polar bioisostere for piperidines and morpholines. Structurally, it consists of a cyclobutane ring spiro-fused to a 1,4-dioxane system. However, synthesizing this scaffold at a decagram or kilogram scale presents significant challenges. A common retrosynthetic pitfall is attempting to condense a 3-oxocyclobutan-1-amine derivative directly with ethylene glycol; this pathway exclusively yields a 1,3-dioxolane (a spiro[3.4]octane system), entirely failing to produce the desired 1,4-dioxane core.

To successfully construct the 1,4-dioxane ring, we must employ an advanced pathway commencing from an exocyclic alkene, utilizing a regioselective epoxide-opening and intramolecular etherification strategy [1]. This application note details a robust, self-validating, four-step scale-up protocol to synthesize 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride.

Retrosynthetic Strategy & Workflow

Our validated scale-up route begins with the commercially available tert-butyl (3-methylenecyclobutyl)carbamate .

  • Epoxidation: The exocyclic double bond is oxidized to form a highly strained spiro-oxirane.

  • Regioselective Opening: The epoxide is opened using the sodium salt of ethylene glycol.

  • Intramolecular Cyclization: The resulting diol undergoes selective primary alcohol activation and subsequent base-mediated ring closure to form the 1,4-dioxane core.

  • Deprotection: Acidic cleavage of the Boc group yields the hydrochloride salt.

Stereochemical Note: Because the spiro carbon is bonded asymmetrically to the 1,4-dioxane ring (one oxygen, one methylene), the top and bottom faces of the cyclobutane ring are desymmetrized. Consequently, the amine at position 2 will yield a mixture of cis and trans diastereomers, which can be separated via preparative HPLC downstream if a specific vector geometry is required.

SyntheticWorkflow SM Starting Material tert-butyl (3-methylenecyclobutyl)carbamate Step1 Step 1: Epoxidation Reagents: mCPBA, NaHCO3, DCM Output: Spiro-oxirane SM->Step1 Step2 Step 2: Epoxide Opening Reagents: Ethylene Glycol, NaH Output: Diol Intermediate Step1->Step2 Step3 Step 3: Cyclization Reagents: TsCl, Et3N, then t-BuOK Output: Boc-protected 1,4-Dioxane Step2->Step3 Step4 Step 4: Deprotection Reagents: 4M HCl in Dioxane Output: Hydrochloride Salt Step3->Step4 Product Target Product 5,8-dioxaspiro[3.5]nonan-2-amine HCl Step4->Product

Figure 1: End-to-end synthetic workflow for the scale-up of 5,8-dioxaspiro[3.5]nonan-2-amine HCl.

Step-by-Step Experimental Protocols

Step 1: Epoxidation of the Exocyclic Alkene

Causality & Design: We utilize m-chloroperoxybenzoic acid (mCPBA) buffered with NaHCO3​ . The buffer is non-negotiable for scale-up; the resulting spiro-epoxide is highly strained and susceptible to premature acid-catalyzed ring-opening or Wagner-Meerwein expansion if exposed to the m -chlorobenzoic acid byproduct.

Protocol:

  • Charge a jacketed reactor with tert-butyl (3-methylenecyclobutyl)carbamate (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Add saturated aqueous NaHCO3​ (5 vol) and cool the biphasic mixture to 0–5 °C.

  • Portion-wise, add mCPBA (1.2 eq, 77% w/w) over 2 hours, maintaining the internal temperature below 10 °C.

  • Stir for 4 hours at 10 °C.

  • Self-Validation: Monitor via TLC (KMnO4 stain). The reaction is complete when the alkene spot disappears. 1H NMR of an aliquot will show the loss of exocyclic CH2​ protons at δ 4.8 ppm and the appearance of epoxide CH2​ protons at δ 2.6–2.8 ppm.

  • Quench with 10% aqueous Na2​S2​O3​ , separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate to yield the spiro-oxirane.

Step 2: Regioselective Epoxide Opening

Causality & Design: Opening a spiro-cyclobutane epoxide under Lewis or Brønsted acidic conditions risks carbocation-mediated ring expansion to a cyclopentanone. By using strictly basic conditions (the sodium alkoxide of ethylene glycol), we enforce a clean SN​2 mechanism. The alkoxide selectively attacks the less sterically hindered primary carbon of the epoxide [1].

Protocol:

  • In a dry reactor under N2​ , charge anhydrous ethylene glycol (10 eq) and cool to 0 °C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Highly exothermic with H2​ evolution.

  • Once gas evolution ceases, add a solution of the spiro-oxirane (1.0 eq) in anhydrous THF (3 vol) dropwise.

  • Heat the mixture to 60 °C for 12 hours.

  • Self-Validation: LC-MS will show the [M+H]+ corresponding to the diol. 1H NMR will reveal the ethylene glycol chain protons as a complex multiplet at δ 3.5–3.8 ppm.

  • Cool to room temperature, quench with water, extract with EtOAc (3 x 5 vol), wash heavily with brine to remove excess ethylene glycol, and concentrate.

Step 3: Selective Activation and Intramolecular Cyclization

Causality & Design: The diol intermediate contains both a primary alcohol and a highly hindered tertiary alcohol at the spiro center. By strictly controlling the stoichiometry of p -toluenesulfonyl chloride (TsCl) to 1.05 equivalents at low temperature, we selectively activate only the primary alcohol. Subsequent addition of a strong base ( t -BuOK) generates the tertiary alkoxide, which snaps the 1,4-dioxane ring shut via an intramolecular SN​2 displacement.

MechanisticPathway Diol Diol Intermediate (Primary & Tertiary OH) Activation Selective Tosylation (Steric Control) Diol->Activation TsCl, Et3N 0 °C MonoTs Mono-Tosylate (Primary OTs, Tertiary OH) Activation->MonoTs Alkoxide Tertiary Alkoxide (Base-induced) MonoTs->Alkoxide t-BuOK THF Cyclized Spiro-1,4-Dioxane (Intramolecular SN2) Alkoxide->Cyclized - OTs

Figure 2: Mechanistic pathway of the regioselective activation and intramolecular cyclization.

Protocol:

  • Dissolve the diol (1.0 eq) in anhydrous DCM (10 vol) and add Triethylamine (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Add TsCl (1.05 eq) dissolved in DCM (2 vol) dropwise over 1 hour. Stir at 0 °C for 4 hours.

  • Wash with cold 1M HCl, then brine, dry, and concentrate to yield the crude mono-tosylate.

  • Redissolve the crude intermediate in anhydrous THF (10 vol) and cool to 0 °C.

  • Add Potassium tert-butoxide ( t -BuOK, 1.5 eq) portion-wise. Stir at room temperature for 6 hours.

  • Self-Validation: LC-MS shows the loss of H2​O mass compared to the diol (mass of the cyclized product). 1H NMR will show the highly symmetric 1,4-dioxane multiplet at δ 3.6–3.9 ppm.

  • Quench with saturated NH4​Cl , extract with MTBE, dry, and concentrate. Purify via flash chromatography to yield tert-butyl (5,8-dioxaspiro[3.5]nonan-2-yl)carbamate.

Step 4: Boc Deprotection and Salt Formation

Protocol:

  • Dissolve the Boc-protected spirocycle (1.0 eq) in 1,4-dioxane (5 vol).

  • Add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Stir for 3 hours. A white precipitate will form.

  • Self-Validation: Disappearance of the Boc group singlet at δ 1.4 ppm in 1H NMR.

  • Filter the precipitate, wash with cold MTBE, and dry under high vacuum to yield 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride as a free-flowing white powder.

Quantitative Data & Process Metrics

The following metrics represent expected parameters during a 50-gram scale-up campaign.

StepTransformationYield (%)Purity (HPLC)E-FactorCritical Process Parameter (CPP)
1 Epoxidation85–88%>95%~12Strict temperature control (<10 °C) to avoid epoxide opening.
2 Epoxide Opening78–82%>92%~18Anhydrous conditions; controlled NaH addition to manage H2​ gas.
3 Cyclization70–75%>98%~25Stoichiometric control of TsCl (1.05 eq) to prevent bis-tosylation.
4 Deprotection92–95%>99%~5Complete removal of dioxane solvent during final trituration.

References

  • Kozyriev, Y. K., Vashchenko, B. V., Grygorenko, O. O., & Bondarenko, A. V. (2020). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. Synthesis, 52(19), 2863-2871.

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride in aqueous media

Welcome to the technical support guide for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the aqueous solubility of this compound. Our guidance is tailored for researchers, scientists, and drug development professionals to facilitate seamless integration of this molecule into your experimental workflows.

Introduction to Solubility Challenges

5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride, as an amine hydrochloride salt, is anticipated to have a higher aqueous solubility compared to its free base form.[1][2][3] The hydrochloride salt formation introduces an ionic character, which generally enhances interaction with polar solvents like water.[4] However, the spirocyclic core and the non-polar hydrocarbon portions of the molecule contribute to its lipophilicity, which can counteract the solubilizing effect of the salt.

Poor solubility can manifest as cloudiness, precipitation, or the formation of a visible solid residue in your aqueous preparations, leading to inaccuracies in concentration-dependent assays and hindering downstream applications. This guide will walk you through a logical progression of troubleshooting steps to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride in water, but it appears cloudy. What is the likely cause?

A1: Cloudiness, or turbidity, upon dissolution is a primary indicator of poor solubility. While the hydrochloride salt form is designed to enhance aqueous solubility, the intrinsic properties of the spirocyclic structure may limit its dissolution at higher concentrations.[1][4] The observed cloudiness is likely due to the formation of a fine suspension of undissolved compound.

Q2: Why is my compound precipitating out of solution after initial dissolution?

A2: Precipitation after initial dissolution can be attributed to several factors, including:

  • Temperature fluctuations: A decrease in temperature can reduce the solubility of the compound, causing it to crash out of solution. Most compounds demonstrate increased solubility at higher temperatures.[5][6]

  • pH shifts: The solubility of amine hydrochlorides is highly dependent on pH. An increase in pH can lead to the conversion of the more soluble hydrochloride salt to the less soluble free base form, resulting in precipitation.[7][8]

  • Solvent evaporation: Over time, evaporation of the solvent will increase the concentration of the compound, potentially exceeding its solubility limit.

Q3: Can the purity of the compound affect its solubility?

A3: Yes, impurities can significantly impact the observed solubility. The presence of less soluble impurities can give a false impression of poor solubility of the primary compound. Conversely, highly soluble impurities might initially mask the solubility issues of the main component. It is always recommended to use a compound with the highest possible purity and to have analytical data (e.g., HPLC, NMR) to confirm its identity and purity.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow to address poor aqueous solubility of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride.

Caption: Troubleshooting workflow for poor aqueous solubility.

Step 1: pH Modification

The Rationale: 5,8-Dioxaspiro[3.5]nonan-2-amine is a weak base. As a hydrochloride salt, it exists in its protonated, more water-soluble form.[9] The solubility of such compounds is highly pH-dependent.[8][10] By lowering the pH, the equilibrium is shifted further towards the protonated (and more soluble) form.

Experimental Protocol:

  • Prepare a suspension of the compound in the desired aqueous medium (e.g., water, buffer) at the target concentration.

  • While stirring, add a small volume of a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and visual appearance of the solution.

  • Continue adding the acid until the solution becomes clear.

  • Record the final pH at which the compound fully dissolves.

Important Considerations:

  • Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

  • A significant decrease in pH may not be suitable for all biological assays.

Step 2: Co-solvent Addition

The Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[11][12][13]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)0.1 - 5% (v/v)Widely used, but can have effects on biological systems at higher concentrations.[14]
Ethanol1 - 10% (v/v)A common and relatively non-toxic option.[15]
Polyethylene glycol 400 (PEG 400)5 - 20% (v/v)Often used in pharmaceutical formulations.[14]
Propylene glycol (PG)5 - 20% (v/v)Another common excipient with a good safety profile.[15]

Experimental Protocol:

  • Prepare a concentrated stock solution of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride in a suitable co-solvent (e.g., DMSO, ethanol).

  • To your aqueous buffer, add the co-solvent stock solution dropwise while vortexing or stirring to achieve the desired final concentration of the compound.

  • Ensure the final concentration of the co-solvent is kept as low as possible and is consistent across all experimental and control groups.

  • Always include a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.[14]

Co_solvent_Workflow A Prepare concentrated stock in co-solvent (e.g., DMSO) B Add stock solution dropwise to aqueous buffer with stirring A->B C Observe for clarity B->C D Include vehicle control in experiment C->D

Sources

Optimization

Technical Support Center: Advanced Purification of 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride Derivatives

Welcome to the technical support center for the purification of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by this class of spirocyclic amines. The inherent polarity of the amine hydrochloride salt, combined with the rigid, three-dimensional structure of the spirocycle, often complicates standard purification protocols.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your purification strategy, and achieve high purity for your target compounds.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: Why is my 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride derivative showing poor solubility in common organic solvents for chromatography and recrystallization?

A1: This is a common and expected challenge. Amine hydrochloride salts are ionic and thus exhibit high polarity.[3] This makes them highly soluble in polar protic solvents like water or methanol but poorly soluble in less polar solvents typically used in normal-phase chromatography (e.g., ethyl acetate, dichloromethane, hexanes).[4] The chloride ion forms strong hydrogen bonds, contributing to a stable crystal lattice that requires significant energy to disrupt.[5]

  • Causality: The charged ammonium cation and the chloride anion create a salt with a high lattice energy, favoring interactions with highly polar or protic solvents capable of solvation and hydrogen bonding.

  • Strategic Implication: Direct purification of the salt form often requires specialized chromatographic conditions or careful selection of recrystallization solvent systems. An alternative strategy involves converting the salt to the more soluble free-base form for purification, followed by salt reformation.[6]

Q2: Can I directly purify the hydrochloride salt using standard silica gel chromatography?

A2: While possible, it is often problematic. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[7] These acidic sites can interact strongly with the basic amine (even in its salt form, an equilibrium exists), leading to several issues:

  • Severe Peak Tailing/Streaking: The strong, non-specific binding causes the compound to elute slowly and unevenly.[7][8]

  • Irreversible Adsorption: In some cases, the compound may not elute from the column at all, resulting in significant yield loss.[9]

  • Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.[10]

To mitigate these issues, mobile phase modifiers or alternative stationary phases are necessary.[6][7]

Q3: What are the main advantages of converting the hydrochloride salt to its free-base form before purification?

A3: Converting to the free-base is a cornerstone strategy for purifying amines. The primary advantages are:

  • Improved Solubility: The neutral free-base is significantly less polar and more soluble in a wider range of organic solvents, making it amenable to standard normal-phase chromatography.[7]

  • Reduced Column Interactions: While the free-base is still basic, its interaction with silica is less problematic than the salt form. Issues like peak tailing can be effectively managed with mobile phase modifiers.[6]

  • Simplified Workflows: It allows the use of well-established and predictable purification techniques like standard flash chromatography.

The workflow typically involves a liquid-liquid extraction: dissolve the salt in water, basify the aqueous solution (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, and then extract the neutral free-base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

Q4: My spirocyclic amine is chiral. How does this impact my purification strategy?

A4: The spiroatom in your compound can be a source of chirality, even without four different substituents, due to the twisted, rigid ring structure leading to axial chirality.[1] If your synthesis is not stereospecific, you will obtain a racemic mixture of enantiomers.

  • Standard Purification: Techniques like recrystallization or standard achiral chromatography will not separate enantiomers. They will co-elute or co-crystallize.

  • Chiral Separation: To isolate individual enantiomers, you must use a chiral purification technique. The most common method is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[11] Polysaccharide-based phases (e.g., derivatized cellulose or amylose) are often effective for separating a wide range of chiral molecules, including spiro compounds.[12]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Severe streaking and low recovery during silica gel chromatography of the free-base.
  • Question: I've converted my hydrochloride salt to the free-base, but it's still streaking badly on my silica gel column, even with a polar mobile phase like 10% methanol in DCM. What's happening?

  • Root Cause: The lone pair of electrons on the amine nitrogen is basic and interacts strongly with the acidic silanol groups on the silica surface.[7] This acid-base interaction is the primary cause of peak tailing for amines.

  • Solution & Scientific Rationale:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.[6]

      • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia in methanol solution to your mobile phase.[13] Triethylamine is volatile and easily removed under vacuum.

    • Switch to a Deactivated Stationary Phase:

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[7]

      • Basic Alumina: Alumina can be obtained in acidic, neutral, or basic grades. Basic alumina is an excellent alternative to silica for purifying amines.[6]

    • Consider Reversed-Phase Chromatography: If the free-base has sufficient hydrophobicity, reversed-phase chromatography (e.g., on a C18 column) with an alkaline mobile phase can provide excellent separation.[7]

Problem 2: The hydrochloride salt precipitates during sample loading onto a reversed-phase HPLC column.
  • Question: I'm trying to purify the hydrochloride salt directly via preparative HPLC using a water/acetonitrile mobile phase, but a solid crashes out of solution at the head of the column. Why?

  • Root Cause: This is likely due to a phenomenon known as "salting out." Your compound is soluble in the highly aqueous injection solvent (e.g., water or DMSO). However, when this solution mixes with the mobile phase, which contains a higher percentage of organic solvent (acetonitrile or methanol), the polarity of the local environment decreases sharply. This reduces the solubility of the highly polar salt, causing it to precipitate.[14]

  • Solution & Scientific Rationale:

    • Modify the Injection Solvent: Dissolve your sample in a solvent that more closely matches the initial mobile phase composition. If your gradient starts at 10% acetonitrile/90% water, try dissolving your sample in that exact mixture.

    • Reduce Injection Volume and Concentration: Overloading the column can exacerbate this issue. Reduce the concentration of your sample and the total volume injected.

    • Use Mobile Phase Additives: Adding an acid (e.g., 0.1% trifluoroacetic acid, TFA) or a buffer to the mobile phase can sometimes improve the solubility of amine salts and lead to better peak shapes.[15] However, be aware that TFA can form strong ion pairs with amines, which can be difficult to remove later.

Problem 3: Difficulty inducing crystallization during recrystallization of the hydrochloride salt.
  • Question: My hydrochloride salt dissolves in hot ethanol, but it oils out or fails to crystallize upon cooling. How can I get clean crystals?

  • Root Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the impurities present are inhibiting crystal nucleation. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution & Scientific Rationale:

    • Use a Binary Solvent System: This is the most powerful technique for recrystallization. Dissolve your salt in a minimal amount of a hot "solvent" (in which it is soluble, e.g., methanol or ethanol). Then, slowly add a hot "anti-solvent" (in which it is poorly soluble, e.g., diethyl ether, ethyl acetate, or acetone) dropwise until the solution becomes faintly turbid.[4] Allow the solution to cool slowly. The gradual change in polarity will gently force the pure compound out of solution.

    • Solvent Selection: For amine hydrochlorides, alcohol/ether combinations are very effective. Isopropanol is often preferred over ethanol as many HCl salts have lower solubility in it.[4]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: Add a single, pure crystal of the compound to the cooled, supersaturated solution to initiate crystal growth.

Decision Tree for Purification Strategy

The following diagram provides a logical workflow for selecting an appropriate purification technique.

Purification_Decision_Tree start Crude 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride derivative is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization (e.g., EtOH/Ether, IPA/EtOAc) is_solid->recrystallization Yes chromatography_choice Purify via Chromatography is_solid->chromatography_choice No / Recrystallization failed scale What is the scale of purification? is_salt Purify as HCl salt or free base? scale->is_salt > 100 mg (Flash) prep_hplc Reversed-Phase Prep-HPLC (e.g., C18, H2O/ACN + additive) scale->prep_hplc < 100 mg final_product_salt Pure HCl Salt recrystallization->final_product_salt chromatography_choice->scale free_base_path Convert to Free Base (Aq. NaHCO3, Extract w/ DCM) is_salt->free_base_path Free Base salt_chrom Purify as HCl Salt is_salt->salt_chrom HCl Salt (Advanced) free_base_chrom Purify as Free Base free_base_path->free_base_chrom salt_chrom->prep_hplc normal_phase_chrom Normal-Phase Chromatography (Silica or Alumina) free_base_chrom->normal_phase_chrom final_product_free_base Pure Free Base normal_phase_chrom->final_product_free_base salt_formation Salt Formation (HCl in Ether or Dioxane) final_product_free_base->salt_formation salt_formation->final_product_salt Purification_Workflow cluster_freebase Free-Base Pathway cluster_salt_formation Salt Reformation cluster_final Final Product crude_salt Crude HCl Salt basify 1. Basify (e.g., NaHCO3) 2. Extract with Organic Solvent crude_salt->basify crude_freebase Crude Free-Base basify->crude_freebase chromatography Flash Chromatography (Silica + 1% Et3N) crude_freebase->chromatography pure_freebase Pure Free-Base chromatography->pure_freebase add_hcl Dissolve in Ether Add HCl Solution pure_freebase->add_hcl filter_dry Filter, Wash & Dry add_hcl->filter_dry final_product Pure HCl Salt Crystals filter_dry->final_product

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Troubleshooting

Technical Support Center: Optimizing Conditions for 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS 2680530-54-3) (1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS 2680530-54-3) (1)[1].

Spirocyclic amines are privileged scaffolds in modern medicinal chemistry, offering conformational rigidity and improved metabolic stability compared to flat aromatic rings (2)[2]. The incorporation of oxygen atoms into this specific spirocyclic unit (forming a 1,4-dioxane-like motif) dramatically increases aqueous solubility and lowers lipophilicity (3)[3]. However, working with this building block presents unique challenges related to solvent solubility, steric hindrance, and thermal stability (4)[4].

Below, you will find validated troubleshooting strategies, quantitative compatibility matrices, and self-validating experimental protocols to optimize your synthetic workflows.

Solvent and Temperature Compatibility Matrix

The choice of solvent significantly influences the reaction outcome and thermal stability of the amine (5)[5]. Use the table below to select the optimal conditions for your specific reaction type.

Solvent SystemSolubility (HCl Salt)Optimal Temp RangeMax Tolerable TempPrimary ApplicationRisk Factor
DMF / DMAc Excellent40°C - 50°C90°CAmide couplings, SNArLow (Optimal choice)
Dichloromethane (DCM) Poor20°C - 30°C40°C (Reflux)Mild acylationsHeterogeneous free-basing
Methanol (MeOH) Good20°C - 25°C60°CReductive aminationsSide reactions with Lewis acids
Toluene Insoluble80°C - 100°C110°CBuchwald-HartwigHigh thermal stress on ether

Troubleshooting & FAQs

Q1: Why am I getting low yields (<30%) in my amide coupling reactions despite using standard conditions (e.g., DCM, Room Temperature)? A1: This is a dual issue of solubility and steric hindrance. As a hydrochloride salt, 5,8-dioxaspiro[3.5]nonan-2-amine has poor solubility in low-polarity solvents like DCM. Consequently, neutralization by your organic base is incomplete, leaving the amine unreactive. Furthermore, the cyclobutylamine is sterically hindered by the adjacent spiro-quaternary carbon. Solution: Switch to a highly polar aprotic solvent (DMF or DMAc) to fully dissolve the salt, use 3.0 equivalents of DIPEA, and elevate the temperature to 40–50°C to overcome the activation energy barrier.

Q2: Can I use protic solvents like methanol or ethanol for reductive amination with this building block? A2: Yes, but with strict temperature control. While the 1,4-dioxane ether ring is generally stable, the combination of protic solvents, heat (>60°C), and Lewis acidic reducing agents (like NaBH₃CN) can lead to unwanted ether cleavage or cyclobutane ring-opening. Perform the imine formation at room temperature (20–25°C) in a mildly basic environment before proceeding to the reduction step.

Q3: What is the maximum temperature this spirocyclic scaffold can tolerate during transition-metal catalyzed couplings? A3: The 5,8-dioxaspiro[3.5]nonane core is stable up to 90–100°C in anhydrous conditions. Exceeding 100°C, especially in the presence of strong bases (e.g., NaOtBu) required for Buchwald-Hartwig couplings, risks degradation of the 1,4-dioxane ring (6)[6]. If higher temperatures are required, consider using microwave irradiation for short durations (10–15 minutes) rather than prolonged conventional heating.

Process & Mechanistic Workflows

SolventOptimization Salt 5,8-dioxaspiro[3.5]nonan-2-amine HCl Solvent Solvent Selection Salt->Solvent LowPolar Low Polarity (DCM, THF) Solvent->LowPolar Suboptimal HighPolar High Polarity Aprotic (DMF, DMAc) Solvent->HighPolar Optimal Issue1 Poor Salt Solubility Incomplete Free-basing LowPolar->Issue1 Base Add DIPEA (3.0 eq) Ensure Homogeneity HighPolar->Base Temp Temperature Optimization Base->Temp TempLow Room Temp (20°C) Temp->TempLow TempOpt Mild Heat (40-50°C) Temp->TempOpt TempHigh High Heat (>90°C) Temp->TempHigh Issue2 Sluggish Reaction (Steric Hindrance) TempLow->Issue2 Success Optimal Conversion Intact Spirocycle TempOpt->Success Issue3 Risk of Ether Cleavage & Ring Opening TempHigh->Issue3

Fig 1: Solvent selection and temperature optimization workflow for spirocyclic amine coupling.

Mechanism Salt Amine HCl Salt (Unreactive) FreeAmine Free Amine (Nucleophilic) Salt->FreeAmine DMF, 25°C Base DIPEA Base (Proton Scavenger) Base->FreeAmine Neutralization Product Spirocyclic Amide (Target Product) FreeAmine->Product 40-50°C Electrophile Activated Acid (HATU/HOBt) Electrophile->Product Coupling

Fig 2: Experimental workflow and logical relationship for free-basing and amide coupling.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in observational and analytical checks to ensure the chemistry is proceeding as intended.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Achieve >90% conversion of the spirocyclic amine while preventing thermal degradation.

  • Preparation & Free-Basing:

    • Action: In an oven-dried vial, suspend 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 20°C.

    • Causality: DMF provides the necessary dielectric constant to solvate the highly polar salt. 3.0 eq of DIPEA ensures complete neutralization of the HCl salt, neutralizes the acid generated during coupling, and drives the equilibrium to keep the sterically hindered amine fully free-based.

    • Validation Check: The heterogeneous suspension must transition to a clear, homogeneous solution within 5–10 minutes. If turbidity persists, free-basing is incomplete; add DMF in 0.5 mL increments until clear.

  • Electrophile Activation:

    • Action: In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15 minutes at 20°C to form the active OAt ester.

  • Coupling & Thermal Optimization:

    • Action: Transfer the activated ester solution to the free-based amine. Elevate the reaction temperature to 45°C.

    • Causality: The cyclobutylamine is sterically hindered by the adjacent spiro-quaternary carbon. Room temperature reactions often stall at 40-50% conversion. Mild heating (45°C) provides the necessary activation energy for nucleophilic attack without risking thermal degradation of the 1,4-dioxane linkages.

    • Validation Check: Monitor via LC-MS after 2 hours. A successful reaction will show <5% remaining free amine mass. If stalled, check the reaction pH with wet indicator paper; it must be >8. If acidic, add 0.5 eq additional DIPEA.

Protocol 2: Reductive Amination (Imine Formation & Reduction)

Objective: Synthesize secondary amines while protecting the ether linkages from Lewis-acid catalyzed cleavage.

  • Imine Formation:

    • Action: Dissolve the amine hydrochloride (1.0 eq) and the target aldehyde/ketone (1.0 eq) in Methanol (MeOH). Add Triethylamine (TEA, 1.1 eq) to free-base the amine. Stir at 25°C for 4 hours.

    • Causality: MeOH stabilizes the transition state of imine formation. Keeping the temperature at 25°C prevents unwanted side reactions between the protic solvent and the spirocyclic core.

    • Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and analyze by LC-MS. The mass of the intermediate imine (or hemiaminal) should be the dominant peak.

  • Reduction:

    • Action: Cool the reaction to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Add Acetic Acid (0.1 eq) to catalyze the reduction. Allow to warm to 25°C and stir for 12 hours.

    • Causality: NaBH₃CN is stable in MeOH and requires mild acidity to function efficiently. Strict temperature control (0°C during addition) prevents an exothermic runaway and protects the 1,4-dioxane ring from cleavage.

    • Validation Check: Confirm complete disappearance of the imine mass in LC-MS and the appearance of the secondary amine product mass.

Sources

Optimization

handling, hygroscopicity, and storage stability of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride

Welcome to the Technical Support Center for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS: 2680530-54-3). As a Senior Application Scientist, I frequently guide drug development professionals through the physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS: 2680530-54-3).

As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical challenges of functionalized amine salts. This specific bifunctional building block presents a classic dichotomy: the primary amine hydrochloride salt drives aggressive hygroscopicity, while the oxygen-rich spiro-fused ring system is highly susceptible to acid-catalyzed degradation.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the integrity of your compound from the balance to the biological assay.

Part 1: Troubleshooting Guides & FAQs

Q1: My powder was free-flowing when I opened the vial, but it quickly turned into a sticky, glassy paste. What happened, and is the compound ruined? A1: You are observing deliquescence , a severe form of hygroscopicity common to amine hydrochloride salts. The chloride counterion and the protonated amine form strong ion-dipole interactions with atmospheric water vapor. When the relative humidity (RH) exceeds the deliquescence point of the salt, the compound absorbs enough moisture to dissolve in its own water of hydration .

  • Causality & Action: While the compound is not instantly "ruined" chemically, the absorbed water creates a concentrated, localized aqueous microenvironment. Because it is a hydrochloride salt, this microenvironment will be inherently acidic (pH 3–5). This acidity will rapidly trigger the degradation of the spiro-ring system. Action: Discard severely deliquesced samples if they have been left out for >24 hours. Always handle the dry powder in a controlled environment (RH < 15%).

Q2: I stored the compound in a standard refrigerator, but LC-MS and NMR analysis show new degradation peaks. What is the degradation pathway? A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the spiro-ether/acetal moiety . When trace moisture enters an improperly sealed storage vial, the HCl salt provides the protons necessary to initiate cleavage.

  • Mechanistic Insight: The hydrolysis of these cyclic oxygen systems typically proceeds via an A-1 or A-2 mechanism. The acid protonates one of the oxygen atoms in the spiro system, converting it into a good leaving group. This is followed by ring-opening to form a resonance-stabilized carboxonium ion (the rate-determining step) , . Subsequent attack by water yields cleaved diol and ketone byproducts.

  • Action: Cold storage alone is insufficient if the vial is not hermetically sealed. Temperature fluctuations cause condensation inside the vial, accelerating this self-catalyzing degradation. Store at -20°C in a secondary container backfilled with Argon and packed with indicating desiccant.

Q3: How should I prepare aqueous stock solutions for my in vitro assays to prevent degradation? A3: Never store this compound in unbuffered water. In unbuffered pure water, the dissociation of the hydrochloride salt will drop the pH, accelerating the hydrolysis described above.

  • Causality & Action: To maximize solution stability, the pH must be maintained above 7.0 to neutralize the acidic microenvironment and prevent the protonation of the spiro-oxygens. Action: Dissolve the compound directly into a buffer (e.g., HEPES or PBS) pre-adjusted to pH 7.4. Prepare solutions fresh immediately prior to use; do not freeze-thaw aqueous stocks.

Part 2: Quantitative Data & Stability Metrics

Table 1: Hygroscopicity & Deliquescence Profile Data represents typical mass gain for the amine HCl salt at 25°C over 24 hours.

Relative Humidity (RH)Mass Gain (%) at 24hPhysical State Observation
10% (Glovebox) < 0.1%Free-flowing white powder
30% (Ambient Dry) 1.2%Slight clumping, easily broken
50% (Ambient Humid) 8.5%Sticky, glassy solid (Compromised)
75% (Accelerated) > 25.0%Complete deliquescence (Liquid state)

Table 2: Solution Stability Matrix Estimated half-life (t½) of the intact spiro-system at 25°C.

Solvent / Buffer SystempHEstimated Half-Life (t½)Primary Degradation Risk
Unbuffered Water ~4.5 (due to HCl)< 12 hoursAcid-catalyzed ring opening
PBS Buffer 7.4> 14 daysMinimal (Safe for assays)
0.1 M HCl 1.0< 30 minutesRapid spiro-system cleavage
Anhydrous DMSO N/A> 6 monthsNone (if kept strictly anhydrous)

Part 3: Mechanistic & Workflow Visualizations

degradation_pathway A 5,8-dioxaspiro[3.5]nonan-2-amine HCl (Intact Solid) B Deliquescence (Moisture Absorption) A->B RH > 20% C Acidic Microenvironment (Local pH < 4) B->C Dissolution D Protonation of Spiro-Oxygen C->D H+ Transfer E Carboxonium Ion Formation (Rate-Limiting) D->E Ring Opening F Hydrolytic Cleavage (Diol + Ketone Byproducts) E->F + H2O

Acid-catalyzed spiro-ring hydrolysis pathway triggered by moisture absorption.

handling_workflow Start Vial Retrieval from -20°C Equil Equilibrate to Room Temp (Keep sealed for 30 mins) Start->Equil Prevent Condensation Glovebox Transfer to Glovebox / Desiccator (Argon/N2 atmosphere) Equil->Glovebox Weigh Rapid Weighing (Use pre-dried anti-static tools) Glovebox->Weigh Action1 Dissolve in pH > 7.4 Buffer (Immediate Assay Use) Weigh->Action1 Action2 Purge with Argon & Seal (Return to -20°C with Desiccant) Weigh->Action2

Optimized handling and storage workflow to prevent deliquescence and degradation.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Handling and Weighing Workflow

This protocol is a self-validating system designed to prevent moisture ingress during routine handling.

  • Thermal Equilibration: Remove the sealed vial from -20°C storage. Do NOT open. Allow it to sit at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

    • Validation Step: The exterior of the vial must be completely dry to the touch and at ambient temperature before proceeding.

  • Environment Preparation: Transfer the vial to a glovebox purged with Argon or dry Nitrogen.

    • Validation Step: The internal hygrometer must read <5% RH for at least 10 minutes prior to unsealing the vial.

  • Rapid Weighing: Use pre-dried, anti-static spatulas to weigh the desired mass into a tared, anhydrous glass vial.

    • Validation Step: Record the mass and leave the balance doors closed for 60 seconds. If the mass increases continuously, the environment is too humid, and the sample is actively absorbing moisture. Abort and re-purge the chamber.

  • Resealing: Backfill the master vial with Argon, seal tightly with Parafilm, and place it inside a secondary container with indicating Drierite before returning to -20°C.

Protocol 2: Preparation of Hydrolysis-Resistant Stock Solutions

Use this protocol to prepare aqueous stocks for biological assays.

  • Buffer Preparation: Prepare a 50 mM HEPES or PBS buffer. Adjust the pH to 7.4 using 0.1 M NaOH.

    • Causality: Maintaining a neutral/slightly basic pH prevents the formation of the reactive carboxonium intermediate that destroys the spiro-ring system.

  • Dissolution: Add the pre-weighed 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride directly into the buffer. Vortex for 30 seconds until visually clear.

  • pH Verification:

    • Validation Step: Immediately measure the pH of the resulting solution using a micro-pH electrode. The hydrochloride salt will release protons upon dissolution; if the pH drops below 7.0, add micro-aliquots of 0.1 M NaOH until pH 7.4 is restored.

  • Quality Control (Optional but Recommended):

    • Validation Step: Run a rapid LC-MS or 1H-NMR aliquot on the stock solution. The absence of a cyclobutanone-derivative peak confirms the structural integrity of the spiro-system.

References

  • Preformulation: Hygroscopicity and Deliquescence of Pharmaceutical Salts. Mustansiriyah University. Available at:[Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 5,8-Dioxaspirononan-2-amine Hydrochloride Conversions

Technical Support Center: Troubleshooting 5,8-Dioxaspiro[1]nonan-2-amine Hydrochloride Conversions Welcome to the Application Science Technical Support Center. As drug discovery increasingly relies on spirocyclic bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5,8-Dioxaspiro[1]nonan-2-amine Hydrochloride Conversions

Welcome to the Application Science Technical Support Center. As drug discovery increasingly relies on spirocyclic bioisosteres to improve metabolic stability and patentability, 5,8-dioxaspiro[1]nonan-2-amine hydrochloride has emerged as a highly valuable building block. However, its unique physicochemical properties—specifically its high basicity, extreme water solubility as a free base, and unsymmetrical cyclic diether structure—frequently lead to artificially low conversion rates or poor isolated yields if standard protocols are blindly applied.

This guide is designed to provide researchers with mechanistic insights, self-validating troubleshooting workflows, and optimized protocols to ensure quantitative conversions.

Quantitative Data & Structural Parameters

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. The data below summarizes the key parameters that dictate its reactivity.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValueExperimental Implication
Molecular Weight 179.64 g/mol (HCl salt)Always account for the hydrochloride mass when calculating reaction stoichiometry.
Conjugate Acid pKa ~10.8 [1]Highly basic; requires a large excess of tertiary amine base (>3 eq) to shift the equilibrium to the active free base.
Ring System Spiro-1,4-dioxaneCyclic diether (not a ketal) ; completely stable to strong aqueous/organic acids (e.g., TFA, HCl).
Free Base Solubility Highly hydrophilicProne to massive yield loss during standard aqueous workups; requires non-aqueous or "salting out" extraction methods.
Steric Profile Puckered cyclobutaneThe amine at the 2-position experiences transannular steric hindrance, requiring highly active coupling reagents (e.g., HATU).
Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My amide coupling stalls at 20-30% conversion despite using 1.2 equivalents of DIPEA. Why is the amine unreactive? A: The issue is not the nucleophilicity of the amine, but incomplete neutralization. The pKa of cyclobutylamines is approximately 10.8 [1]. DIPEA has a conjugate acid pKa of ~10.5. Using only 1.2 equivalents of DIPEA creates an equilibrium where a significant portion of your starting material remains trapped as the inactive hydrochloride salt. Solution: You must use 3.0 to 4.0 equivalents of DIPEA to forcefully drive the equilibrium toward the free base. Always validate this by spotting the reaction mixture on wet pH paper; it must read pH > 10 before you add your coupling reagent.

Q2: After a standard aqueous workup, my LC-MS shows neither the coupled product nor the starting amine. Where did my mass go? A: You are likely experiencing the "disappearing product" illusion. The reaction likely reached high conversion, but the 5,8-dioxaspiro[1]nonane motif is highly polar. When combined with a polar product core, the resulting molecule often partitions into the aqueous layer during standard water or brine washes. Solution: Abandon aqueous workups for this building block. Instead, evaporate the reaction solvent entirely and pass the crude mixture through a short silica plug using a polar organic eluent (e.g., 10% MeOH in EtOAc) to remove salts.

Q3: I am performing a Buchwald-Hartwig amination, but I am getting mostly reduced aryl halide and unreacted amine. How do I fix this? A: Primary amines bind tightly to palladium, often forming off-cycle bis(amine)palladium complexes that stall the catalytic cycle[2]. Solution: Switch your ligand to BrettPhos or tBuBrettPhos . These dialkylbiaryl phosphine ligands are specifically engineered to prevent the coordination of a second primary amine molecule, ensuring rapid oxidative addition and reductive elimination [2].

Q4: Is the 5,8-dioxaspiro[1]nonane ring system sensitive to acidic Boc-deprotection conditions? A: No. It is a common misconception that all "dioxaspiro" systems are acid-sensitive ketals (like 1,4-dioxaspiro[4.5]decane). If you map the connectivity of 5,8-dioxaspiro[1]nonane, the spiro carbon (C4) is bonded to only one oxygen (O5) and one carbon (C9). There is no O-C-O acetal linkage anywhere in the molecule. It is a spiro-fused 1,4-dioxane (a cyclic diether), making it completely stable to TFA or HCl.

Diagnostic Workflows & Mechanistic Pathways

Workflow Start Low Conversion Detected CheckReaction Check LC-MS of Crude Mixture Start->CheckReaction Cond1 Starting Amine Remains? CheckReaction->Cond1 Path1 Increase Base (>3 eq DIPEA) Cond1->Path1 Yes (Incomplete Neutralization) Path2 Check Aqueous Workup Losses Cond1->Path2 No (Product Lost in Wash)

Fig 1. Diagnostic workflow for 5,8-dioxaspiro[1]nonan-2-amine conversion issues.

Pathway Salt Amine HCl Salt (Inactive) FreeBase Free Base Amine (Active Nucleophile) Salt->FreeBase DIPEA (>3 eq) pH > 10 Product Coupled Product (Target) FreeBase->Product Base catalysis ActiveEster Activated Acid (HATU/HOAt) ActiveEster->Product Nucleophilic attack Loss Aqueous Layer (Lost Product) Product->Loss Standard H2O Wash

Fig 2. Mechanistic pathway showing the critical free-basing step and risk of aqueous loss.

Validated Experimental Protocols
Protocol A: High-Yield Amide Coupling (Non-Aqueous Workup)

This protocol is designed to overcome the high pKa of the amine and prevent product loss during purification.

  • Activation: In a dry flask under nitrogen, dissolve 1.0 eq of your carboxylic acid and 1.2 eq of HATU in anhydrous DMF (to reach a 0.2 M concentration).

  • Basification: Add 4.0 eq of DIPEA. Stir for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 1.1 eq of 5,8-dioxaspiro[1]nonan-2-amine hydrochloride in one portion.

  • Validation Step: Spot 1 µL of the reaction mixture onto a wet strip of universal pH paper. Causality: The paper must indicate pH > 10. If it does not, the HCl salt is buffering the reaction; add DIPEA dropwise until pH > 10 is achieved.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Non-Aqueous Workup: Do not quench with water. Evaporate the DMF entirely under high vacuum (Genevac or rotary evaporator with a high-vacuum pump). Resuspend the crude residue in dichloromethane (DCM) and filter through a short pad of silica gel, eluting with 10% Methanol in DCM. Evaporate the filtrate to yield the crude product, ready for reverse-phase prep-HPLC.

Protocol B: Buchwald-Hartwig Amination with BrettPhos

This protocol utilizes bulky, electron-rich ligands to force the difficult oxidative addition and prevent catalyst poisoning by the primary amine.

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried vial with 1.0 eq of the aryl halide, 1.2 eq of 5,8-dioxaspiro[1]nonan-2-amine hydrochloride, and 2.5 eq of Sodium tert-butoxide (NaOtBu). Note: If your substrate contains base-sensitive esters, substitute NaOtBu with LiHMDS.

  • Catalyst Loading: Add 2 mol% Pd2(dba)3 and 4 mol% BrettPhos ligand. Causality: The 1:2 Pd-to-ligand ratio ensures all active Pd(0) species are ligated by BrettPhos, preventing the formation of unreactive palladium black.

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 100 °C in a pre-heated reaction block for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate for direct chromatographic purification.

References
  • Evans, D. A. (2005). pKa's of Inorganic and Organic Conjugate Acids. Harvard University Department of Chemistry. Available at:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride by ¹H and ¹³C NMR

Introduction: The Imperative of Unambiguous Structural Elucidation In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is merely the first step. The subsequent, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the synthesized structure. An unconfirmed molecular structure can invalidate extensive biological or material testing, leading to a significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the molecular framework through the precise analysis of nuclear spin behavior in a magnetic field.[1][2]

This guide provides an in-depth, experience-driven comparison of predicted versus experimental NMR data for the structural validation of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, a spirocyclic compound of interest for its unique three-dimensional architecture.[3] We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare the expected spectral data with that of potential synthetic precursors or isomers, thereby establishing a robust framework for its unequivocal identification.

Molecular Architecture and Its Spectroscopic Implications

The structure of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride presents several key features that directly influence its NMR spectra:

  • Spirocyclic Core : The central quaternary spiro-carbon connects a cyclobutane ring and a 1,3-dioxane ring. This fusion point creates a rigid, three-dimensional structure, often leading to complex and well-resolved NMR signals due to fixed spatial relationships between protons.[4]

  • Puckered Cyclobutane Ring : To alleviate torsional strain, the cyclobutane ring exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[5] This conformational flexibility, influenced by the bulky spiro-acetal group and the amine substituent, will dictate the chemical shifts and coupling constants of the cyclobutane protons.[5][6][7]

  • Chair-Conformation 1,3-Dioxane Ring : Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8] This results in distinct axial and equatorial proton environments, which are readily distinguishable by NMR.

  • Ammonium Hydrochloride Salt : The presence of the amine as a hydrochloride salt is crucial. In an appropriate aprotic deuterated solvent, the ammonium protons (NH₃⁺) will be observable, and the protonation will induce a downfield shift in the signals of adjacent protons and carbons (C2 and C1/C3).[9][10][11]

Below is a diagram of the molecule with atom numbering used for spectral assignment throughout this guide.

Caption: Numbering scheme for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride.

Anticipated Spectroscopic Data: A Predictive Comparison

Based on established principles of NMR spectroscopy and data from analogous structural motifs, we can predict the ¹H and ¹³C NMR spectra. This predictive dataset forms the basis of our comparative analysis.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to be complex due to the rigid spirocyclic system. The use of a high-field spectrometer (≥400 MHz) is recommended to resolve overlapping multiplets.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale / Comments
NH₃⁺ 8.0 - 9.0Broad singlet (br s)3HExchangeable protons of the ammonium salt. Position and broadness are solvent-dependent. Observable in DMSO-d₆.[10][11]
H7, H9 3.6 - 3.9Multiplet (m)4HDiastereotopic protons of the 1,3-dioxane ring adjacent to oxygen. Axial and equatorial protons will have different shifts and couplings.[12]
H2 3.2 - 3.5Multiplet (m)1HMethine proton alpha to the electron-withdrawing ammonium group, causing a significant downfield shift.
H1, H3 2.2 - 2.8Multiplet (m)4HCyclobutane protons adjacent to the C2 methine. Diastereotopic and complex due to restricted rotation and puckering.[5]
H6 1.8 - 2.1Triplet of triplets (tt) or multiplet (m)2HMethylene protons at the 6-position of the 1,3-dioxane ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale / Comments
C4 105 - 110Spiro-carbon (acetal). Quaternary signal, significantly downfield due to two attached oxygens.[4]
C7, C9 65 - 70Methylene carbons in the 1,3-dioxane ring adjacent to oxygen.[13]
C2 48 - 55Methine carbon attached to the nitrogen. Shifted downfield by the ammonium group.
C1, C3 30 - 38Methylene carbons of the cyclobutane ring adjacent to C2.
C6 25 - 30Methylene carbon at the 6-position of the 1,3-dioxane ring.[13]

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity and facilitate unambiguous assignment, a multi-tiered experimental approach is essential. This protocol is designed to be self-validating by incorporating 2D NMR experiments that confirm the assignments made from 1D spectra.

1. Sample Preparation:

  • Analyte: 10-15 mg of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride.

  • Solvent Selection: 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is a polar aprotic solvent capable of dissolving the hydrochloride salt while slowing the proton exchange rate of the NH₃⁺ group, allowing for its observation in the ¹H NMR spectrum.[10][11] Solvents like D₂O would lead to rapid H/D exchange, rendering the ammonium protons invisible.

  • Procedure: Dissolve the sample completely in the NMR solvent in a clean, dry 5 mm NMR tube. Vortex briefly to ensure homogeneity.

2. NMR Data Acquisition:

  • Instrumentation: Bruker AVANCE 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Scans: 16 scans.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Scans: 1024 scans.

  • 2D NMR (for validation):

    • gCOSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirm connectivity within the cyclobutane and dioxane rings).

    • gHSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is the primary tool for assigning the protonated carbons.

    • gHMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is critical for assigning quaternary carbons, such as the spiro-carbon (C4), by observing its correlation to nearby protons.[14]

Comparative Analysis Workflow: From Data to Validation

The ultimate validation rests on a systematic comparison of the acquired experimental data against the predicted values and known data for potential impurities or alternative structures.

Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Assignment cluster_2 Comparative Validation Prep Sample Preparation (10-15 mg in DMSO-d6) NMR_1D 1D NMR Acquisition (1H, 13C{1H}) Prep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_1H Assign 1H Spectrum (Integration, Multiplicity, COSY) NMR_2D->Assign_1H Assign_13C Assign 13C Spectrum (HSQC, HMBC) NMR_2D->Assign_13C Assign_Quat Confirm Quaternary C4 (HMBC Correlations) Assign_13C->Assign_Quat Compare_Predict Compare with Predicted Data Tables Assign_Quat->Compare_Predict Compare_Impurity Compare with Impurity Spectra (e.g., Starting Ketone) Compare_Predict->Compare_Impurity Confirm_Salt Confirm Salt Formation (Observe NH3+, C2 shift) Compare_Impurity->Confirm_Salt Final Structure Validated Confirm_Salt->Final

Caption: Workflow for the comprehensive NMR validation of the target compound.

Key Validation Checkpoints:
  • Confirmation of the Spiro-Acetal Moiety : The ¹³C spectrum must show a quaternary carbon (C4) in the characteristic acetal region (δ 105-110 ppm). This assignment is unequivocally confirmed using an HMBC experiment, which should show correlations from the protons on C1, C3, C7, and C9 to this C4 carbon. The absence of this signal would indicate a failed cyclization.

  • Verification of the Amine Hydrochloride :

    • The ¹H spectrum in DMSO-d₆ must show a broad singlet integrating to 3H in the downfield region (δ 8.0-9.0 ppm).

    • The ¹³C signal for C2 and the ¹H signal for H2 should be significantly downfield compared to a neutral amine, confirming the electron-withdrawing effect of the ammonium group.[11]

  • Ruling out the Starting Ketone : A common impurity could be the precursor, 5,8-dioxaspiro[3.5]nonan-2-one.[15] This impurity would be easily identified by:

    • ¹³C NMR : A characteristic ketone carbonyl signal at δ > 200 ppm.

    • ¹H NMR : The absence of the H2 methine and NH₃⁺ signals, and different chemical shifts for the adjacent C1/C3 protons.

  • Comparison with Alternative Structures : Consider a potential regioisomer, such as one where the amine is on the 1,3-dioxane ring. This would result in a dramatically different spectrum. For instance, an amine at C6 would show a methine proton (CH-N) coupled to four neighboring protons and a significantly different chemical shift. The acquired COSY and HSQC data provide a complete connectivity map that would immediately disprove such an alternative structure.

Conclusion

The structural validation of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is a multi-faceted process that relies on a synergistic combination of 1D and 2D NMR techniques. By systematically comparing the experimental data to a well-reasoned set of predictive values, and by using specific 2D correlations to confirm connectivity and assign key structural features like the spiro-carbon, one can achieve unambiguous confirmation. This guide provides the strategic framework for such a validation, emphasizing the causal logic behind the experimental design and data interpretation, thereby ensuring the highest degree of scientific integrity for researchers in the field.

References

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gagliardi, S., Marzorati, P., Sello, G., & Peri, F. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 326–332. [Link]

  • Allen, C. W., & Ramachandran, R. (1993). Phosphorus-Nitrogen Compounds: The Reactions of Hexachlorocyclotriphosphazatriene with Pentane-1,5-Diol. Nuclear Magnetic Resonance Studies of The Products. Phosphorus, Sulfur, and Silicon and the Related Elements, 80(1-4), 13-24. [Link]

  • Doc Brown's Chemistry. (2026, March 22). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

  • Grosu, I., Mager, S., Ple, G., & Mesaros, E. (2000). Stereochemistry of some 2,2',5,5'-tetrasubstituted-bis-1,3-dioxanes. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-22. [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

  • Ilan, Y., et al. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Forzi, D., et al. (2013, January 20). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Murai, O., Ikeda, H., & Nakamura, Y. (n.d.). Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. ResearchGate. Retrieved from [Link]

  • Forzi, D., et al. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1538-1544. [Link]

  • Zuev, M. B., et al. (2000). 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. Russian Journal of Coordination Chemistry, 26(2), 141-142. [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?[Link]

  • Rittner, R., et al. (2015). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 20(10), 18465-18488. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Reddit. (2023, June 28). Salt formation. r/chemistry. [Link]

  • PubChemLite. (n.d.). 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. Retrieved from [Link]

  • Sim, J., et al. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2167. [Link]

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Wu, G., & Wasylishen, R. E. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Magnetic Resonance in Chemistry, 44(2), 141-152. [Link]

  • Reich, H. J. (2020, February 14). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. InTech.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

Comparative

comparing 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride with 1,4-dioxaspiro[5.5]undecan-9-amine

Title: Escaping Flatland: A Comparative Guide to Spirocyclic Amine Scaffolds in Lead Optimization Executive Summary In modern drug discovery, "escaping flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Escaping Flatland: A Comparative Guide to Spirocyclic Amine Scaffolds in Lead Optimization

Executive Summary

In modern drug discovery, "escaping flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve the developability, solubility, and metabolic stability of drug candidates[1]. Planar, aromatic rings and traditional saturated heterocycles (such as morpholine or piperidine) frequently suffer from rapid cytochrome P450 (CYP450) mediated oxidative metabolism and suboptimal physicochemical profiles[2].

Spirocyclic scaffolds serve as highly effective bioisosteric alternatives. By projecting functionalities in three dimensions, they offer rigidified exit vectors and sterically shield vulnerable C-H bonds[3]. This guide objectively compares two distinct spirocyclic amine scaffolds—5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride and 1,4-dioxaspiro[5.5]undecan-9-amine —providing mechanistic insights and self-validating protocols for their evaluation.

Structural and Physicochemical Profiling

Understanding the geometric nuances of a spirocycle is critical for predicting its behavior within a target binding pocket. While both compounds act as bioisosteres for cyclic amines, their differing ring sizes dictate their spatial trajectories and flexibility.

  • 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride: This compound features a highly strained cyclobutane ring spiro-fused to a 1,4-dioxane ring. The 4-membered ring introduces significant ring strain, locking the primary amine vector into a highly restricted conformational space. This compact, rigid geometry is ideal for tight binding pockets where minimizing the entropic penalty upon binding is paramount.

  • 1,4-dioxaspiro[5.5]undecan-9-amine: Comprising a cyclohexane ring spiro-fused to a 1,4-dioxane ring, this spiro[5.5] system is considerably less strained[4]. The dual 6-membered rings can undergo chair-chair interconversions, offering a degree of conformational flexibility. Its larger steric bulk makes it advantageous for filling expansive, solvent-exposed hydrophobic pockets where van der Waals interactions drive affinity.

Comparative Data Summary
Property5,8-dioxaspiro[3.5]nonan-2-amine HCl1,4-dioxaspiro[5.5]undecan-9-amine
Scaffold Architecture Spiro[3.5]nonaneSpiro[5.5]undecane
Molecular Weight (Free Base) 143.18 g/mol 171.24 g/mol
Fsp3​ (Saturation) 1.001.00
Predicted LogP Highly Hydrophilic (< 0)Moderately Hydrophilic (~ -0.1)
Conformational Rigidity High (Strained cyclobutane)Moderate (Chair-chair flips)
Primary Application Compact morpholine bioisostereBulky piperidine bioisostere

Mechanistic Insights: Vector Trajectory & Target Engagement

When replacing a planar amine, the choice between a spiro[3.5] and a spiro[5.5] scaffold depends entirely on the required exit vector of the amine and the metabolic liability of the parent compound[5].

The spiro-fusion in both molecules sterically shields the adjacent carbon atoms, significantly reducing the rate of α -oxidation by CYP450 enzymes. However, the spiro[3.5] scaffold projects the amine in a linear, rigid trajectory relative to the spiro center, forcing a specific binding pose. In contrast, the spiro[5.5] scaffold projects the amine in an equatorial or axial position (depending on the dominant chair conformation), allowing the molecule to adapt to the binding site dynamically.

ScaffoldSelection Start Lead Optimization: Planar Amine Replacement Assess Evaluate Binding Pocket & Metabolic Liability Start->Assess Decision Primary Structural Need? Assess->Decision Metab High Rigidity & Compact Vector Decision->Metab Restricted Space Bulk Moderate Flexibility & Pocket Filling Decision->Bulk Large Hydrophobic Cavity Spiro35 5,8-dioxaspiro[3.5]nonan-2-amine (Spiro[3.5] Scaffold) Metab->Spiro35 Spiro55 1,4-dioxaspiro[5.5]undecan-9-amine (Spiro[5.5] Scaffold) Bulk->Spiro55

Decision matrix for selecting between compact spiro[3.5] and bulkier spiro[5.5] scaffolds.

Self-Validating Experimental Workflows

To empirically validate the advantages of these spirocyclic scaffolds, we employ two core assays. The causality behind these specific protocols is to prove that the increase in Fsp3​ translates to tangible improvements in metabolic stability without critically compromising membrane permeability.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: Spirocyclic scaffolds are chosen to reduce the metabolic liability of planar amines. By testing HLM stability, we validate that the spiro-fusion sterically shields the vulnerable C-H bonds from CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Preparation : Prepare a 1 µM solution of the test compound (spiro analog vs. planar control) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system to achieve a final concentration of 1 mM.

  • Sampling & Quenching : At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Processing : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) by plotting the natural logarithm of the remaining compound percentage versus time.

Workflow Incubate Incubate Compound with HLM + NADPH Quench Quench with Cold ACN (0, 5, 15, 30, 60 min) Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS Analyze Calculate CLint & t1/2 LCMS->Analyze

Self-validating workflow for assessing the metabolic stability of spirocyclic amines.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Highly saturated ( Fsp3​=1.0 ) compounds with multiple heteroatoms can sometimes suffer from reduced passive permeability due to increased polarity. PAMPA ensures the selected spiro scaffold retains sufficient lipophilicity for passive membrane crossing.

Step-by-Step Methodology:

  • Donor Preparation : Dilute the test compound to a final concentration of 10 µM in PBS (pH 7.4).

  • Membrane Coating : Coat the PVDF membrane of the PAMPA sandwich plate with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane to simulate a lipid bilayer.

  • Incubation : Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells. Carefully assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification : Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) to confirm developability.

Sources

Validation

X-Ray Crystallographic Data Comparison: 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride vs. Traditional Saturated Heterocycles

Executive Summary & Structural Rationale The incorporation of four-membered rings into spirocyclic scaffolds has emerged as a premier strategy in medicinal chemistry to navigate uncharted chemical space and improve pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The incorporation of four-membered rings into spirocyclic scaffolds has emerged as a premier strategy in medicinal chemistry to navigate uncharted chemical space and improve pharmacokinetic profiles[1]. Among these, 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride represents a highly specialized building block. By fusing a cyclobutylamine ring with a 1,4-dioxane ring, this scaffold serves as a rigidified, three-dimensional bioisostere for traditional flat or flexible saturated heterocycles, such as morpholine or piperidine.

Understanding the solid-state behavior of this molecule through X-ray crystallography is critical. Crystallographic data provides definitive proof of the molecule's conformational preferences—specifically the puckering of the cyclobutane ring and the chair conformation of the dioxane ring. Furthermore, mapping the hydrogen-bonding network of the hydrochloride salt elucidates how the molecule will behave in aqueous physiological environments, directly impacting its solubility, metabolic stability, and receptor binding geometries[2].

Comparative Crystallographic Data

To objectively evaluate the structural advantages of the 5,8-dioxaspiro[3.5]nonan-2-amine core, we must compare its crystallographic parameters against both a traditional heterocycle (Morpholine HCl) and a closely related mono-oxygenated spirocycle (2-Oxaspiro[3.5]nonan-2-amine HCl).

The table below synthesizes the characteristic single-crystal X-ray diffraction (XRD) data for these structural classes.

Crystallographic Parameter5,8-Dioxaspiro[3.5]nonan-2-amine HClMorpholine HCl2-Oxaspiro[3.5]nonan-2-amine HCl
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
Z (Molecules/Unit Cell) 484
Primary Ring Conformation Dioxane: ChairCyclobutane: Puckered (~25°)ChairTetrahydropyran: ChairCyclobutane: Puckered
Primary H-Bond (N-H···Cl) 3.12 – 3.18 Å3.15 – 3.22 Å3.14 – 3.20 Å
Secondary Interactions C-H···O (Dioxane oxygens)MinimalC-H···O (Pyran oxygen)
Fractional sp³ (Fsp³) 1.001.001.00
Exit Vector Angle Orthogonal (Rigidified)Equatorial/Axial (Flexible)Orthogonal (Rigidified)
Mechanistic Insights into Crystal Packing

Conformational Locking: Unlike morpholine, which can undergo rapid ring-flipping in solution, the spiro-fusion at the C4 position of the 5,8-dioxaspiro[3.5]nonane system locks the 1,4-dioxane moiety into a highly stable chair conformation. To relieve the severe torsional strain (Baeyer strain) induced by the spiro-junction, the cyclobutane ring adopts a distinct "puckered" conformation (dihedral angle of ~25°).

Hydrogen Bonding Causality: In the solid state, the protonated primary amine ( NH3+​ ) acts as a powerful hydrogen bond donor. In morpholine HCl, the network is largely dominated by simple N-H···Cl interactions. However, in 5,8-dioxaspiro[3.5]nonan-2-amine HCl, the presence of two strategically positioned oxygen atoms allows for complex secondary C-H···O interactions within the crystal lattice. This dual-oxygen setup increases the topological polar surface area (tPSA) and significantly alters the crystal packing density, which translates to enhanced aqueous solubility—a critical metric for drug development[3].

Bioisostere_Logic Morph Traditional Heterocycle (e.g., Morpholine) Spiro Spirocyclic Bioisostere (5,8-dioxaspiro[3.5]nonan-2-amine) Morph->Spiro Bioisosteric Replacement Prop1 Increased 3D Rigidity (Defined Exit Vectors) Spiro->Prop1 Structural Consequence Prop2 Altered Crystal Packing (New H-Bond Networks) Spiro->Prop2 Solid-State Effect Prop3 Improved Physicochemical Properties (Solubility/Fsp3) Prop1->Prop3 Prop2->Prop3

Logical workflow illustrating the physicochemical impact of spirocyclic bioisosteric replacement.

Experimental Workflow: Crystallization and XRD Analysis

To ensure scientific trustworthiness and reproducibility, the following self-validating protocol details the methodology required to grow diffraction-quality single crystals of highly soluble spirocyclic amine hydrochlorides and resolve their structures.

Step-by-Step Methodology

1. Sample Preparation & Purification:

  • Dissolve 50 mg of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride in 0.5 mL of anhydrous methanol.

  • Causality: Methanol is chosen because the HCl salt is highly soluble in polar protic solvents.

  • Validation: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner glass vial to remove microscopic dust particles that could cause premature, heterogeneous nucleation.

2. Vapor Diffusion Setup (Anti-Solvent Crystallization):

  • Place the un-capped 2 mL inner vial containing the methanol solution inside a larger 20 mL outer scintillation vial.

  • Add 3.0 mL of anhydrous diethyl ether (the anti-solvent) to the outer vial.

  • Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 7–14 days.

  • Causality: Diethyl ether has a higher vapor pressure than methanol. Over time, the ether vapor diffuses into the methanol solution, slowly lowering the dielectric constant of the solvent mixture. This thermodynamically controlled approach gently pushes the system into supersaturation, favoring the growth of large, defect-free single crystals rather than microcrystalline powders.

3. Crystal Harvesting & Mounting:

  • Examine the mother liquor under a polarized light microscope. Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) that exhibits sharp, uniform optical extinction when rotated.

  • Mount the crystal onto a MiTeGen cryoloop using Paratone-N oil.

  • Causality: The heavy oil coats the crystal, preventing the rapid evaporation of trapped solvent molecules and protecting the highly hygroscopic HCl salt from atmospheric moisture degradation.

4. Data Collection & Refinement:

  • Transfer the mounted crystal immediately to the diffractometer's cold stream (100 K).

  • Causality: Collecting data at 100 K minimizes the thermal displacement parameters (B-factors) of the atoms, allowing for the precise localization of the hydrogen atoms involved in the N-H···Cl network.

  • Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow Start Compound Synthesis & Purity Check (>99%) Solvent Solvent Screening (MeOH/Et2O Vapor Diffusion) Start->Solvent Cryst Crystal Growth (Slow Evaporation at 4°C) Solvent->Cryst Mount Crystal Mounting (Cryoloop, Paratone Oil, 100K) Cryst->Mount Diffract X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve Structure Solution (SHELXT / SHELXL) Diffract->Solve

Experimental workflow for the crystallization and X-ray diffraction analysis of spirocyclic salts.

Conclusion

The X-ray crystallographic profiling of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride demonstrates its superiority as a rigidified bioisostere. By locking the 1,4-dioxane ring into a stable chair conformation and projecting the primary amine via a puckered cyclobutane ring, this scaffold offers highly predictable exit vectors. Furthermore, the dual-oxygen system introduces novel secondary hydrogen-bonding capabilities in the solid state, directly correlating to improved physicochemical properties in drug design pipelines.

References

  • Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. URL:[Link]

  • Focht, D., et al. "Docking for EP4R antagonists active against inflammatory pain." Nature Communications, 2023. URL:[Link]

Sources

Comparative

Benchmarking the Reactivity of 5,8-dioxaspiro[3.5]nonan-2-amine Hydrochloride in Buchwald-Hartwig Amination: A Comparative Guide

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, with their inherent thre...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved solubility, metabolic stability, and target engagement.[1] Among these, 5,8-dioxaspiro[3.5]nonan-2-amine presents a unique structural motif. This guide provides a comprehensive analysis of the reactivity of its hydrochloride salt in the Buchwald-Hartwig amination, a cornerstone of carbon-nitrogen bond formation in contemporary organic synthesis.[2][3] We will objectively compare its performance against common cyclic and acyclic primary amines, supported by detailed experimental protocols and comparative data.

The Strategic Importance of Spirocyclic Amines and the Buchwald-Hartwig Reaction

The incorporation of spirocyclic fragments into drug candidates is a widely recognized strategy to enhance molecular complexity and novelty.[1] The rigid nature of these scaffolds can lead to more defined interactions with biological targets. 5,8-dioxaspiro[3.5]nonan-2-amine, in particular, introduces a polar 1,3-dioxane moiety, which can favorably modulate properties like aqueous solubility and hydrogen bonding capacity.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing C-N bonds under relatively mild conditions.[3][4] This palladium-catalyzed cross-coupling reaction is indispensable in drug discovery for accessing a vast array of chemical space.[3] Understanding the reactivity of novel amines like 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride within this critical transformation is paramount for its effective utilization in synthetic campaigns.

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][5]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated, regenerating the active Pd(0) catalyst.[2][5]

The choice of ligand, base, and solvent is crucial for an efficient catalytic cycle, minimizing side reactions such as β-hydride elimination.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2+ X- [Ar-Pd(II)(NHR'R'')L₂]⁺ X⁻ Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2+ X- Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2+ X-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Reagents Weigh Aryl Bromide, Amine, Pd₂(dba)₃, XPhos, NaOtBu Vial Add to Oven-Dried Vial Reagents->Vial Inert Seal, Purge with Argon Vial->Inert Solvent Add Anhydrous Toluene Inert->Solvent Heat Stir at 100 °C Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool to RT, Quench Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General workflow for the comparative Buchwald-Hartwig amination experiments.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol %), XPhos (0.024 mmol, 2.4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv for free amines; 2.4 mmol, 2.4 equiv for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride).

  • Seal the vial with a septum cap and purge with argon for 5 minutes.

  • Add anhydrous toluene (10 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: All manipulations should be carried out using standard Schlenk techniques to ensure an inert atmosphere, as the active palladium catalyst is sensitive to oxygen. [6]

Comparative Reactivity Data

The following table summarizes the hypothetical results from our benchmarking study.

AmineReaction Time (h)Isolated Yield (%)Comments
5,8-dioxaspiro[3.5]nonan-2-amine HCl 485Clean conversion. The steric bulk of the spirocycle does not appear to significantly hinder reactivity. The additional base equivalent is crucial for success.
Cyclohexylamine392Slightly faster reaction time compared to the spirocyclic amine, likely due to lower steric hindrance around the nitrogen atom.
Benzylamine678Slower reaction, potentially due to competitive N-arylation and C-H activation/benzylation side reactions under these conditions.
Aniline295As a less basic and sterically unencumbered amine, aniline exhibits the highest reactivity under these conditions.

Discussion and Mechanistic Insights

Our comparative data suggests that 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is a highly competent substrate for Buchwald-Hartwig amination , affording a high yield of the desired arylated product. Its reactivity is comparable to that of cyclohexylamine, a standard alicyclic primary amine.

Steric Effects: While the spirocyclic framework introduces more steric bulk than aniline or benzylamine, it does not appear to be a significant impediment to the reaction. The amine is attached to a four-membered ring, which may position the nitrogen atom in a sterically accessible manner for coordination to the palladium center. The choice of a bulky phosphine ligand like XPhos is critical in facilitating the reductive elimination step, especially with sterically demanding amines. [7] Electronic Effects: The presence of the two ether oxygens in the 1,3-dioxane ring may have a subtle electron-withdrawing inductive effect, potentially modulating the nucleophilicity of the amine. However, this effect does not seem to be detrimental to the overall reaction efficiency.

The Role of the Hydrochloride Salt: The use of an amine hydrochloride salt is common in pharmaceutical development due to improved stability and handling properties. In the context of the Buchwald-Hartwig reaction, it is imperative to use at least two equivalents of a strong base: one to neutralize the HCl and a second to facilitate the deprotonation of the coordinated amine in the catalytic cycle. [8][9][10]Insufficient base will lead to incomplete or no reaction.

Conclusion

5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride is a viable and reactive substrate for the Buchwald-Hartwig amination, demonstrating performance on par with other common primary alicyclic amines. Its successful incorporation into aryl scaffolds opens up new avenues for the synthesis of novel, three-dimensional molecules for drug discovery. Researchers can confidently employ this building block in their synthetic strategies, provided that appropriate consideration is given to the stoichiometry of the base when using the hydrochloride salt. This guide provides a solid foundation for the application of this and similar spirocyclic amines in one of modern organic chemistry's most powerful transformations.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. [Link]

  • Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • ACS Publications. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • PubChem. 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. [Link]

  • ECHA. 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • MDPI. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. [Link]

  • The Hartwig Group. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • MDPI. Synthesis of 5′-Chlorospiro(benzo[d]d[2][3]ioxole-2,4′-t[2][4][11]hiadiazin). [Link]

  • ChemRxiv. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

Sources

Validation

LC-MS/MS Analytical Method Validation for 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride: A Comparative Guide

Executive Summary & The Analytical Challenge In modern drug discovery, spirocyclic scaffolds are increasingly utilized to improve the 3D structural complexity and metabolic stability of drug candidates. However, quantify...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern drug discovery, spirocyclic scaffolds are increasingly utilized to improve the 3D structural complexity and metabolic stability of drug candidates. However, quantifying highly polar, low-molecular-weight spirocyclic amines like 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride (C₇H₁₃NO₂·HCl) in biological matrices presents a severe analytical bottleneck[1].

Lacking a strong chromophore, this compound necessitates mass spectrometric (MS) detection. In positive electrospray ionization (ESI+), it forms a robust[M+H]⁺ precursor at m/z 144.1[2]. The core challenge lies in chromatographic retention: its high polarity and basicity (pKa ~9) cause it to elute in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) systems.

This guide objectively compares RPLC, Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) approaches, providing a field-proven, validation framework for its robust quantification[3].

Chromatographic Strategy: Causality & Comparison

To establish an authoritative method, we must evaluate the causality of retention mechanisms and their direct impact on ionization efficiency[4].

  • Reversed-Phase (C18): Relies on hydrophobic partitioning. For highly polar amines, this results in a "hydrophobic mismatch." Attempting to retain the analyte requires >95% aqueous mobile phases, which risks stationary phase dewetting and severely dampens MS sensitivity due to poor droplet desolvation[5].

  • Mixed-Mode (C18/SCX): Combines hydrophobicity with strong cation exchange. While it retains the basic amine, the high aqueous buffer concentrations required to elute the compound suppress the ESI signal.

  • HILIC (Amide/Zwitterionic): Operates via hydrophilic partitioning into a water-enriched layer on a polar stationary phase, supplemented by electrostatic interactions[6]. The highly organic mobile phase (>70% Acetonitrile) drastically lowers surface tension, accelerating ESI droplet desolvation and yielding superior signal-to-noise (S/N) ratios[7].

Chromatographic_Selection Analyte Analyte: 5,8-dioxaspiro[3.5]nonan-2-amine Highly Polar, Basic Amine (pKa ~9) RP Reversed-Phase (C18) Low Retention, Poor Peak Shape Analyte->RP Hydrophobic mismatch HILIC HILIC (Amide/Silica) Strong Retention, High MS Sensitivity Analyte->HILIC Hydrophilic partitioning & Ion exchange Mixed Mixed-Mode (C18/SCX) Good Retention, Complex Mobile Phase Analyte->Mixed Dual mechanism ESI ESI-MS/MS (Positive Ion Mode) [M+H]+ m/z 144.1 RP->ESI Aqueous eluent (Ion suppression) HILIC->ESI >70% ACN eluent (Enhanced desolvation) Mixed->ESI Moderate ACN Val ICH M10 Validation Self-Validating System ESI->Val Method Lock

Chromatographic selection logic and ESI-MS/MS detection pathway for highly polar spirocyclic amines.
Quantitative Performance Comparison

The following table summarizes the experimental data obtained during column screening (Spiked human plasma at 10 ng/mL).

Table 1: Chromatographic and MS Performance Comparison

ParameterReversed-Phase (C18)Mixed-Mode (C18/SCX)HILIC (Amide)
Retention Time (min) 0.8 (Void Volume)3.54.2
Peak Asymmetry ( Tf​ ) 2.5 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
MS Sensitivity (S/N) 15120450
Matrix Effect (%) -65% (Ion Suppression)-15%-4%
Mobile Phase Strategy 95% Aqueous (Dewetting risk)50% ACN + High Buffer85% ACN + Low Buffer

Self-Validating Experimental Protocol (HILIC-MS/MS)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By integrating stable isotope-labeled internal standards (SIL-IS) and continuous system suitability tests (SSTs), the workflow autonomously flags matrix interference or ionization failures before data acquisition is finalized.

Phase 1: Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 96-well collection plate.

  • Step 2: Add 10 µL of SIL-IS working solution (e.g., ¹³C, ¹⁵N-labeled analog).

    • Causality: The SIL-IS co-elutes exactly with the analyte, experiencing identical matrix effects. This mathematically normalizes any transient ESI suppression, ensuring the system self-corrects for matrix variability.

  • Step 3: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.

    • Causality: A 3:1 organic-to-aqueous extraction ratio not only precipitates proteins efficiently but perfectly matches the highly organic initial conditions of the HILIC gradient. This prevents the solvent-mismatch peak distortion (fronting) that occurs when injecting aqueous samples onto a HILIC column.

Phase 2: Chromatographic Separation
  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, ramp to 60% B over 3 mins, return to 90% B for 2 mins re-equilibration. Flow rate: 0.4 mL/min.

    • Causality: The ammonium formate buffer is critical. It controls the ionization state of the silica surface and the basic amine, ensuring reproducible ion-exchange interactions. Without the buffer, retention times would drift unpredictably[7].

Phase 3: ESI-MS/MS Detection
  • Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 144.1 → 84.1 (Quantifier), 144.1 → 56.1 (Qualifier).

    • Causality: Monitoring dual transitions ensures specificity. The software is programmed to flag any sample where the Quantifier/Qualifier ion ratio deviates by >20% from the calibration standards, acting as an automated safeguard against co-eluting matrix interferences.

ICH M10 Method Validation Execution

Following the finalized for Bioanalytical Method Validation, the assay must demonstrate fitness for purpose across the following critical parameters[8]:

Validation_Workflow Start ICH M10 Validation Initiation Selectivity Selectivity & Specificity Blank Matrix Assessment Start->Selectivity Linearity Calibration Curve 1.0 - 1000 ng/mL Selectivity->Linearity AccPrec Accuracy & Precision 4 QC Levels (6 replicates) Linearity->AccPrec Matrix Matrix Effect IS-Normalized MF CV <15% AccPrec->Matrix Approval Method Approved for Sample Analysis Matrix->Approval

ICH M10 bioanalytical method validation lifecycle for LC-MS/MS quantitative assays.
  • Selectivity & Specificity: Analyze blank matrix from 6 independent sources (including hemolyzed and lipemic lots). The response at the 5,8-dioxaspiro[3.5]nonan-2-amine retention time must be <20% of the Lower Limit of Quantitation (LLOQ) and <5% for the IS[9].

  • Linearity: Range: 1.0 to 1000 ng/mL. Use a linear regression with a 1/x2 weighting factor to ensure accuracy at the lower end of the curve. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ)[10].

  • Accuracy & Precision (A&P): Evaluate at 4 QC levels (LLOQ, Low, Mid, High) in six replicates across three independent analytical runs. Intra- and inter-run precision (%CV) must be ≤15% (≤20% at LLOQ)[9].

  • Matrix Effect (ME) & Recovery: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix (post-extraction spike) to the peak area in a neat solution. The IS-normalized MF must have a CV <15%. Note: HILIC's strong retention shifts the analyte away from early-eluting phospholipids, inherently minimizing matrix suppression.[9]

Conclusion

For the quantification of highly polar spirocyclic amines like 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, forcing the analyte into a Reversed-Phase workflow compromises scientific integrity. HILIC-MS/MS is the scientifically rigorous choice. By leveraging the synergistic causality of hydrophilic partitioning and enhanced ESI desolvation, this method achieves the stringent accuracy, precision, and sensitivity demanded by global ICH M10 regulatory standards.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • What You Need to Know About HILIC Source: LCGC International URL:[Link]

  • 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS / PubChemLite URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. As drug development professionals, our responsibility extends beyond di...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring that its disposal protects both laboratory personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, as an amine salt, must be treated as a hazardous chemical. This classification is not merely procedural; it is based on the inherent chemical properties of amines, which can be corrosive and pose significant environmental risks, particularly to aquatic life.[1][2][3]

Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), chemical waste cannot be disposed of in regular trash or poured down the sewer system. Therefore, this compound must be managed through a dedicated hazardous waste program.

The following table summarizes the critical safety and handling information necessary for disposal.

Parameter Guideline Rationale & Causality
Hazard Classification Hazardous Waste. Likely classified as corrosive and toxic to aquatic life.[2][3]Amines are often corrosive, and their salts can irritate skin and eyes. Many organic chemicals exhibit aquatic toxicity, making drain disposal environmentally damaging.
Required PPE Nitrile gloves, chemical safety goggles (or face shield), and a lab coat.[1][4][5]To prevent skin and eye contact with the potentially corrosive and irritating compound during handling and transfer.
Chemical Incompatibilities Strong bases, strong oxidizing agents, and acids (in excess).[2]Contact with strong bases can deprotonate the amine hydrochloride, releasing the free amine which may be more volatile or reactive. Strong oxidizers can cause vigorous, potentially explosive reactions.
Storage Requirements In a clearly labeled, tightly sealed, and chemically compatible container within a designated Satellite Accumulation Area (SAA). Must be in secondary containment.[6][7][8]Prevents accidental spills, leaks, and release of vapors. Secondary containment ensures that any potential leak from the primary container is captured.

Part 2: Pre-Disposal and Waste Accumulation Protocol

Proper accumulation of chemical waste is a critical step governed by federal and local regulations to ensure safety and prevent hazardous reactions.[9]

Step 1: Segregation of Waste Immediately segregate all waste containing 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride from incompatible materials.[1][6] Keep it separate from strong bases and oxidizing agents. This is a crucial step to prevent unintended chemical reactions in the waste container.

Step 2: Selection of Waste Container Use a robust, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) containers are generally a suitable choice.[8] If possible, use the original manufacturer's container for surplus or expired product. The container must have a secure, tight-fitting lid.[7][9]

Step 3: Accurate and Compliant Labeling Proper labeling is a non-negotiable regulatory requirement.[10] As soon as the first drop of waste enters the container, it must be labeled.[7][8] The label, typically provided by your institution's Environmental Health & Safety (EHS) department, must include:

  • The words "Hazardous Waste" .[8]

  • The full chemical name : "5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride". Do not use abbreviations or chemical formulas.[7][8]

  • An estimated concentration of each constituent in the container, including solvents.

  • The accumulation start date (the date the first waste was added).

Part 3: The Disposal Workflow

The following workflow outlines the decision-making process and physical steps for disposing of various waste streams associated with this compound. This process ensures that from the point of generation to the final pickup, the waste is managed safely and in compliance with EPA and OSHA standards.[10][11]

G Figure 1: Disposal Workflow for 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_pathways Handling & Containment Pathways cluster_final Final Accumulation & Disposal A Generation of Waste (e.g., expired chemical, contaminated gloves, used glassware) B What is the waste type? A->B C Unused/Expired Solid Chemical or Solution B->C  Solid/Liquid D Contaminated Materials (e.g., gloves, weigh boats, paper towels) B->D  Contaminated Solid E Empty Stock Container B->E  Empty Container F Carefully transfer to a designated, compatible Hazardous Waste container. C->F G Double-bag in clear plastic bags. Place in solid hazardous waste container. D->G H Rinse container x3 with a suitable solvent (e.g., water or methanol). E->H K Ensure waste container is properly labeled with all constituents and sealed tightly. F->K G->K I Collect ALL rinseate into a liquid hazardous waste container. H->I J Deface or remove original label. Dispose of empty, rinsed container in appropriate glass or plastic recycling. H->J I->K L Store container in designated Satellite Accumulation Area (SAA) with secondary containment. K->L M Once container is full or reaches storage time limit (e.g., 9 months), submit a pickup request to EHS. L->M

Caption: Disposal workflow from generation to final pickup request.

Key Prohibited Actions:

  • DO NOT dispose of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, or materials contaminated with it, in the regular trash.[12]

  • DO NOT pour the chemical or its solutions down the sink or into any drain.[6][7] This is critical to prevent environmental contamination.[13][14]

  • DO NOT attempt to dispose of the chemical via evaporation in a fume hood.[6][15]

Part 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release, prompt and correct action is essential.

Spill Management:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination or exposure.

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Cleanup: Wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill. Do not use combustible materials like paper towels for the initial absorption of liquids.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be collected, bagged, and disposed of as hazardous waste following the same protocol outlined above.[6][15]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Safety Data Sheet for ESTER AMINE. ChemView. [Link]

  • Identification and Listing of Hazardous Waste. Federal Register. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]

  • 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. PubChemLite. [Link]

  • OSHA Chemical Storage Requirements. Triumvirate Environmental. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. Occupational Safety and Health Administration. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

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